molecular formula C7H12N4 B8015777 N3-cyclopropyl-1-methyl-1H-pyrazole-3,4-diamine

N3-cyclopropyl-1-methyl-1H-pyrazole-3,4-diamine

Cat. No.: B8015777
M. Wt: 152.20 g/mol
InChI Key: WLYVQRZUTSCPSO-UHFFFAOYSA-N
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Description

N3-cyclopropyl-1-methyl-1H-pyrazole-3,4-diamine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-cyclopropyl-1-methyl-1H-pyrazole-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 1-methyl-3,4-diaminopyrazole under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N3-cyclopropyl-1-methyl-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N3-cyclopropyl-1-methyl-1H-pyrazole-3,4-dione, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

N3-cyclopropyl-1-methyl-1H-pyrazole-3,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N3-cyclopropyl-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3,4-diaminopyrazole: Shares a similar core structure but lacks the cyclopropyl group.

    Cyclopropyl hydrazine: Contains the cyclopropyl group but differs in the rest of the structure.

    1-methyl-3,4-diaminopyrazole-5-carboxamide: Another pyrazole derivative with different substituents.

Uniqueness

N3-cyclopropyl-1-methyl-1H-pyrazole-3,4-diamine is unique due to the presence of both the cyclopropyl and methyl groups, which can influence its reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

IUPAC Name

3-N-cyclopropyl-1-methylpyrazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-11-4-6(8)7(10-11)9-5-2-3-5/h4-5H,2-3,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYVQRZUTSCPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)NC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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